N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a cyclohexanecarboxamide moiety
Preparation Methods
The synthesis of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclohexanecarboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Chemical Reactions Analysis
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting various biological pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclohexanecarboxamide can be compared with other aminopyrimidine derivatives:
Properties
Molecular Formula |
C25H29N5O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H29N5O/c1-17-8-10-22(11-9-17)29-25-26-18(2)16-23(30-25)27-20-12-14-21(15-13-20)28-24(31)19-6-4-3-5-7-19/h8-16,19H,3-7H2,1-2H3,(H,28,31)(H2,26,27,29,30) |
InChI Key |
XPFNGRTXDRYNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C4CCCCC4)C |
Origin of Product |
United States |
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